molecular formula C17H27IN2O2S B11535951 N'-[(E)-(3-iodophenyl)methylidene]decane-1-sulfonohydrazide

N'-[(E)-(3-iodophenyl)methylidene]decane-1-sulfonohydrazide

Cat. No.: B11535951
M. Wt: 450.4 g/mol
InChI Key: OEFVNINYNDJPHA-XDJHFCHBSA-N
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Description

N’-[(E)-(3-iodophenyl)methylidene]decane-1-sulfonohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The presence of the iodine atom in the phenyl ring and the sulfonohydrazide group contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-iodophenyl)methylidene]decane-1-sulfonohydrazide typically involves the condensation reaction between 3-iodobenzaldehyde and decane-1-sulfonohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-iodophenyl)methylidene]decane-1-sulfonohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-iodophenyl)methylidene]decane-1-sulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The iodine atom in the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the iodine atom.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(3-iodophenyl)methylidene]decane-1-sulfonohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-iodophenyl)methylidene]decane-1-sulfonohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the presence of the iodine atom enhances its ability to penetrate biological membranes, making it effective in various biological applications.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(3-iodophenyl)methylidene]decane-1-sulfonohydrazide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C17H27IN2O2S

Molecular Weight

450.4 g/mol

IUPAC Name

N-[(E)-(3-iodophenyl)methylideneamino]decane-1-sulfonamide

InChI

InChI=1S/C17H27IN2O2S/c1-2-3-4-5-6-7-8-9-13-23(21,22)20-19-15-16-11-10-12-17(18)14-16/h10-12,14-15,20H,2-9,13H2,1H3/b19-15+

InChI Key

OEFVNINYNDJPHA-XDJHFCHBSA-N

Isomeric SMILES

CCCCCCCCCCS(=O)(=O)N/N=C/C1=CC(=CC=C1)I

Canonical SMILES

CCCCCCCCCCS(=O)(=O)NN=CC1=CC(=CC=C1)I

Origin of Product

United States

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